molecular formula C16H19N5O4 B11466782 ethyl {2-[N'-(2-methoxyphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate

ethyl {2-[N'-(2-methoxyphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate

Cat. No.: B11466782
M. Wt: 345.35 g/mol
InChI Key: WLFWTNUEPUYITI-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[N’-(2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-1,6-DIHYDROPYRIMIDIN-4-YL}ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrimidine ring, a methoxyphenyl group, and an ethyl acetate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[N’-(2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-1,6-DIHYDROPYRIMIDIN-4-YL}ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, the introduction of the methoxyphenyl group, and the final esterification to form the ethyl acetate moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[N’-(2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-1,6-DIHYDROPYRIMIDIN-4-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

ETHYL 2-{2-[N’-(2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-1,6-DIHYDROPYRIMIDIN-4-YL}ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[N’-(2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-1,6-DIHYDROPYRIMIDIN-4-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-N-(2-methoxyphenyl)hexanamide
  • N-(2-{3-ethyl-2-[2-(4-methoxyphenyl)ethyl]carbamimidamido}ethyl)acetamide

Uniqueness

ETHYL 2-{2-[N’-(2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-1,6-DIHYDROPYRIMIDIN-4-YL}ACETATE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C16H19N5O4

Molecular Weight

345.35 g/mol

IUPAC Name

ethyl 2-[2-[(E)-[amino-(2-methoxyanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate

InChI

InChI=1S/C16H19N5O4/c1-3-25-14(23)9-10-8-13(22)20-16(18-10)21-15(17)19-11-6-4-5-7-12(11)24-2/h4-8H,3,9H2,1-2H3,(H4,17,18,19,20,21,22)

InChI Key

WLFWTNUEPUYITI-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC=C2OC

Canonical SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC=C2OC

Origin of Product

United States

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